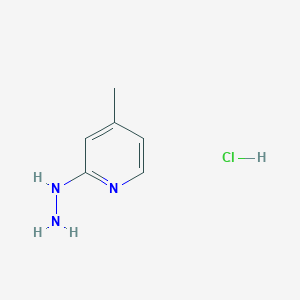

2-Hydrazino-4-methylpyridine hydrochloride

Übersicht

Beschreibung

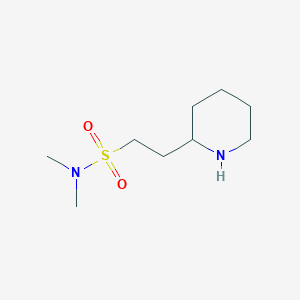

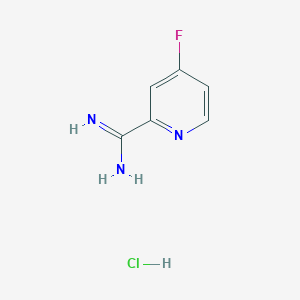

2-Hydrazino-4-methylpyridine hydrochloride is a reactive, catalysis, strain, synthetic molecule . It can be used in the production of peroxide . This compound is an intermediate in the synthesis of diazonium salt and can be modified to produce skeletons that are bioactive .

Synthesis Analysis

This compound is synthesized from 2-Chloro-4-picoline . It is also used as an intermediate in the synthesis of diazonium salt .Molecular Structure Analysis

The molecular formula of this compound is C6H9N3 . It has a molecular weight of 123.16 g/mol .Chemical Reactions Analysis

This compound is a reactive molecule that can be used in the production of peroxide . It is an intermediate in the synthesis of diazonium salt .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2-Hydrazino-4-methylpyridine hydrochloride is used in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones through amination or hydrazination processes. These compounds are derived from 2-chloro-3-cyano-4-methoxy-6-methylpyridine and are important in the creation of heterocyclic structures with potential applications in medicinal chemistry and material science (Arustamova & Piven, 2013).

Chemical Synthesis and Analysis

This compound plays a crucial role in the chemical synthesis of oxadiazoles and pyridazine derivatives, which have shown potential in various fields including agriculture and pharmacology. For example, it is involved in the synthesis of 1,3,4-oxadiazoles, a class of compounds known for their potential insecticidal activity (Holla et al., 2004). Additionally, it is used in the synthesis of hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, with structural and spectral analysis revealing unique features suitable for specialized applications (Tranfić et al., 2011).

Material Science and Sensing Applications

This compound is utilized in the creation of novel materials with specific sensing capabilities. For instance, it is used in the development of hydrazide-based fluorescent sensors capable of highly sensitive and selective optical signaling of certain metal ions in aqueous solutions. These sensors show promise for applications in environmental monitoring and analytical chemistry (Wang et al., 2014).

Pharmaceutical and Biological Research

This compound is instrumental in synthesizing various pharmaceutical compounds and studying their biological effects. It has been used in the synthesis of novel 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives, which have been evaluated for their cytotoxic effects against tumor cell lines, indicating potential applications in cancer therapy (Flefel et al., 2015).

Metallurgical Applications

In metallurgy, this compound is used in corrosion studies. It has been investigated for its effect on the corrosion behavior of metals in acidic environments, showing that it can act as a corrosion inhibitor, thus prolonging the lifespan of metals in corrosive conditions (Mert et al., 2014).

Wirkmechanismus

Target of Action

It’s known that hydrazinopyridines, a class of compounds to which 2-hydrazino-4-methylpyridine hydrochloride belongs, have been actively investigated as precursors in the synthesis of products having biological activity .

Mode of Action

The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This property is of interest, in particular, as effective chemical pharmaceutical products and pesticides .

Biochemical Pathways

It is known that this compound is an intermediate in the synthesis of diazonium salt . It can be modified to produce skeletons that are bioactive .

Pharmacokinetics

The compound’s physical properties such as melting point (41-44 °c), boiling point (90-92 °c/1 mmhg), and solubility in methanol could influence its bioavailability.

Result of Action

It is known that this compound is a reactive, catalysis, strain, synthetic molecule that can be used in the production of peroxide .

Action Environment

Its storage temperature (2-8°c) suggests that temperature could play a role in maintaining its stability .

Eigenschaften

IUPAC Name |

(4-methylpyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-2-3-8-6(4-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPVMJLTBMFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3087873.png)

![Methyl 2-[2-(trifluoromethyl)phenyl]alaninate](/img/structure/B3087936.png)

![2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B3087987.png)

![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3087998.png)